1-ethoxy-3-(2-phenoxyethoxy)benzene
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Overview
Description
1-ethoxy-3-(2-phenoxyethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a phenoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-3-(2-phenoxyethoxy)benzene typically involves the reaction of 1-ethoxybenzene with 2-phenoxyethanol under specific conditions. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate. In this case, sodium ethoxide can be reacted with 2-phenoxyethanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-3-(2-phenoxyethoxy)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler aromatic ethers or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of simpler aromatic ethers or alcohols.
Scientific Research Applications
1-ethoxy-3-(2-phenoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-3-(2-phenoxyethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its aromatic and ether functionalities. These interactions can lead to changes in molecular pathways and biological activities, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
1-ethoxybenzene: A simpler aromatic ether with only one ethoxy group attached to the benzene ring.
2-phenoxyethanol: An aromatic ether with a phenoxy group attached to an ethanol moiety.
1-phenoxy-2-(2-phenoxyethoxy)benzene: A more complex aromatic ether with multiple ether linkages.
Uniqueness
1-ethoxy-3-(2-phenoxyethoxy)benzene is unique due to its specific combination of ethoxy and phenoxyethoxy groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-ethoxy-3-(2-phenoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-17-15-9-6-10-16(13-15)19-12-11-18-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULVWRMJZGITKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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